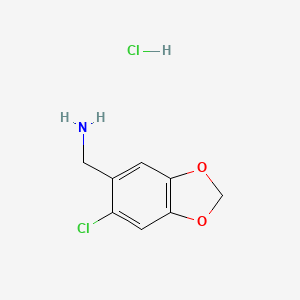
(S)-3-((tert-butoxycarbonyl)amino)-3-(3-methylthiophen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((tert-butoxycarbonyl)amino)-3-(3-methylthiophen-2-yl)propanoic acid is a chiral compound with a specific stereochemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a thiophene ring substituted with a methyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-3-(3-methylthiophen-2-yl)propanoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and (S)-alanine.
Protection of Amino Group: The amino group of (S)-alanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 3-methylthiophene using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-((tert-butoxycarbonyl)amino)-3-(3-methylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.
Oxidation: m-CPBA in dichloromethane (DCM) is a typical reagent.
Substitution: Electrophilic reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products
Hydrolysis: Yields the free amino acid.
Oxidation: Produces sulfoxides or sulfones.
Substitution: Results in various substituted thiophene derivatives.
Applications De Recherche Scientifique
(S)-3-((tert-butoxycarbonyl)amino)-3-(3-methylthiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-3-(3-methylthiophen-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed to reveal the active amino group, which can participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid: Lacks the Boc protecting group.
®-3-((tert-butoxycarbonyl)amino)-3-(3-methylthiophen-2-yl)propanoic acid: The enantiomer of the compound .
3-((tert-butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid: Lacks the methyl group on the thiophene ring.
Uniqueness
(S)-3-((tert-butoxycarbonyl)amino)-3-(3-methylthiophen-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the methyl-substituted thiophene ring
Propriétés
Formule moléculaire |
C13H19NO4S |
|---|---|
Poids moléculaire |
285.36 g/mol |
Nom IUPAC |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-8-5-6-19-11(8)9(7-10(15)16)14-12(17)18-13(2,3)4/h5-6,9H,7H2,1-4H3,(H,14,17)(H,15,16)/t9-/m0/s1 |
Clé InChI |
LSPNGJZEUCNHAR-VIFPVBQESA-N |
SMILES isomérique |
CC1=C(SC=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=C(SC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-Piperidin-1-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13473935.png)
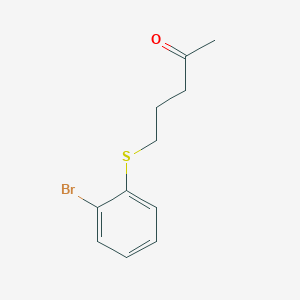
![6-Thiaspiro[3.4]octan-8-one](/img/structure/B13473940.png)
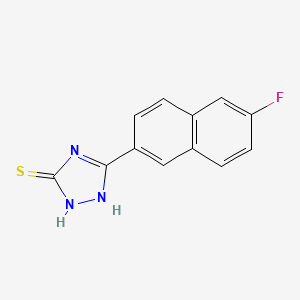

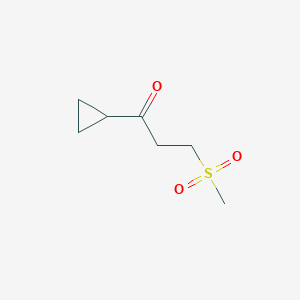
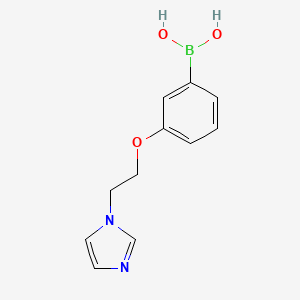
![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13473968.png)
![Methyl 4-[(trifluoromethyl)sulfanyl]butanoate](/img/structure/B13473969.png)

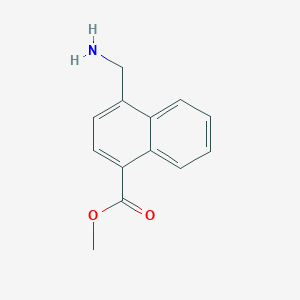
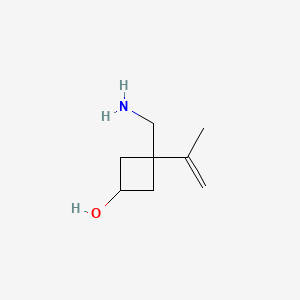
![2-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-ol](/img/structure/B13473998.png)
